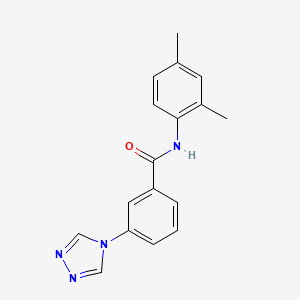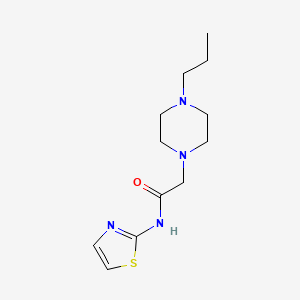![molecular formula C21H18N4O B5293574 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B5293574.png)
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide, also known as compound 14, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in the field of oncology, as it has shown promising results in inhibiting the growth of cancer cells. In
Mecanismo De Acción
The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of AKT and ERK, which are signaling pathways involved in cell proliferation and survival. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has also been shown to induce the expression of the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide in lab experiments is its specificity for CK2. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been shown to selectively inhibit CK2 without affecting other kinases. However, one limitation of using this N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide. One direction is to explore its potential as a therapeutic agent for cancer. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to explore its potential as a tool for studying CK2 signaling pathways. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide can be used to investigate the role of CK2 in various cellular processes and to identify potential targets for drug development. Finally, further studies are needed to improve the solubility and bioavailability of this N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide, which can enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide involves several steps. The first step is the synthesis of 4-amino-2-phenylpyrimidine, which is then reacted with 2-bromoacetophenone to form 4-(2-oxopropyl)-2-phenylpyrimidine. This intermediate N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide is then reacted with 4-chloro-1H-imidazole to form N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been extensively studied in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been shown to inhibit the growth of breast cancer cells, lung cancer cells, and leukemia cells. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has also shown potential in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Propiedades
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(12-7-16-5-2-1-3-6-16)23-18-10-8-17(9-11-18)19-15-25-14-4-13-22-21(25)24-19/h1-6,8-11,13-15H,7,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZAXQMABSFJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5293497.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5293500.png)

![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5293522.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293544.png)
![1-(2-ethoxyphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5293553.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)
![N-{[1-(5-fluoro-2-methoxybenzyl)pyrrolidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5293559.png)



![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-cyclohexylpiperazine](/img/structure/B5293594.png)
![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)